molecular formula C7H11NO B187953 5-Tert-butyl-1,2-oxazole CAS No. 1122-01-6

5-Tert-butyl-1,2-oxazole

Cat. No.: B187953
CAS No.: 1122-01-6
M. Wt: 125.17 g/mol
InChI Key: GOYSWVUGDCGCPI-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,2-oxazole is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a tert-butyl group attached to the fifth position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted isoxazoles, depending on the nature of the reagents and reaction conditions used .

Scientific Research Applications

5-Tert-butyl-1,2-oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,2-oxazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development of acute myeloid leukemia . The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound without the tert-butyl group.

    3,5-Dimethylisoxazole: Another derivative with methyl groups at positions 3 and 5.

    5-Phenylisoxazole: A derivative with a phenyl group at position 5.

Uniqueness

5-Tert-butyl-1,2-oxazole is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various applications compared to other isoxazole derivatives .

Properties

IUPAC Name

5-tert-butyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYSWVUGDCGCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391262
Record name 5-t-butylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-01-6
Record name 5-t-butylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TERT-BUTYLISOXAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of diketone (87) (200 mg, 0.43 mmol) and hydroxylamine hydrochloride (60 mg, 0.86 mmol) in EtOH (5 mL) was irradiated in a microwave reactor (Biotage) for 20 min. at 140° C. Purification by Prep-LC (Gilson) provided 67 mg (34%) of 5-t-butylisoxazole and 28 mg (14%) of 3-t-butylisoxazole as solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl-1,2-oxazole
Reactant of Route 2
5-Tert-butyl-1,2-oxazole
Reactant of Route 3
5-Tert-butyl-1,2-oxazole
Reactant of Route 4
5-Tert-butyl-1,2-oxazole
Reactant of Route 5
5-Tert-butyl-1,2-oxazole
Reactant of Route 6
5-Tert-butyl-1,2-oxazole

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